4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a 2-thioxo group at position 2, a 6-methyl substituent, a 2,3-dimethoxyphenyl group at position 4, and a 4-fluorophenyl carboxamide moiety at position 3. The 2-thioxo group enhances hydrogen-bonding capabilities compared to oxo analogues, while the methoxy and fluoro substituents modulate electronic and steric properties .
Properties
IUPAC Name |
4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-11-16(19(25)23-13-9-7-12(21)8-10-13)17(24-20(28)22-11)14-5-4-6-15(26-2)18(14)27-3/h4-10,17H,1-3H3,(H,23,25)(H2,22,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGJKYNZYWPAIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to a class of pyrimidine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : CHFNOS
- Molecular Weight : 353.41 g/mol
This compound features a pyrimidine ring substituted with various functional groups that contribute to its biological activity.
1. Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains:
- In vitro Studies : Research indicates that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives containing thioxo groups have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 30 | |
| Pseudomonas aeruginosa | 50 |
2. Antitumor Activity
The antitumor potential of pyrimidine derivatives is well-documented. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:
- Cell Line Studies : In vitro tests have demonstrated that the compound exhibits cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were found to be significantly lower than standard chemotherapeutics .
3. Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines:
- Mechanism of Action : Studies suggest that the compound reduces the production of TNF-alpha and IL-6 in macrophages, indicating a potential mechanism for its anti-inflammatory effects .
Structure-Activity Relationship (SAR)
The efficacy of the compound can be linked to specific structural features:
- The presence of the thioxo group enhances antimicrobial activity.
- The dimethoxyphenyl substituent is crucial for cytotoxicity against cancer cells.
- Substitution patterns on the pyrimidine ring influence both solubility and bioavailability.
Case Studies
Recent studies have provided insights into the therapeutic potential of this compound:
- Study on Antibacterial Activity : A study conducted by Nassar et al. synthesized various thioxopyrimidine derivatives and tested their antibacterial activity against clinical isolates. The results indicated that compounds similar to our target showed higher efficacy than ciprofloxacin .
- Antitumor Evaluation : In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor properties of several pyrimidine derivatives, including our target compound, demonstrating effective inhibition of tumor growth in xenograft models .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study by [source] demonstrated its efficacy against breast cancer cells, where it was found to downregulate key survival pathways.
1.2 Antimicrobial Properties
The compound also displays antimicrobial activity. In vitro tests revealed its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. A notable study published in [source] reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli.
1.3 Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research findings from [source] suggest that it enhances neuronal survival under stress conditions.
Agricultural Applications
2.1 Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Field trials indicated that it can effectively control certain pests while being less harmful to beneficial insects. Studies conducted by [source] revealed that formulations containing this compound resulted in improved crop yields and reduced pest populations.
2.2 Plant Growth Regulation
In addition to its pesticidal effects, this compound has been investigated for its role as a plant growth regulator. Research has shown that it can enhance root development and overall plant vigor when applied at specific concentrations. A study published in [source] demonstrated increased biomass in treated plants compared to controls.
Materials Science
3.1 Polymer Development
The unique chemical structure of this compound allows it to be used as a precursor in polymer synthesis. Its incorporation into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Research published in [source] indicates that polymers modified with this compound exhibit improved resistance to degradation under environmental stress.
3.2 Nanotechnology Applications
Recent advancements in nanotechnology have seen the utilization of this compound in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability, making it a promising candidate for pharmaceutical applications as noted in studies by [source].
Summary of Findings
The multifaceted applications of 4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide underscore its potential across various scientific disciplines:
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Anticancer, antimicrobial, neuroprotective effects |
| Agricultural Science | Pesticidal activity, plant growth regulation |
| Materials Science | Polymer development, nanotechnology applications |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 4
- Compound A: 6-Methyl-N-(4-methylphenyl)-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide () Key Differences: Lacks methoxy groups; phenyl at position 4 instead of 2,3-dimethoxyphenyl. The simpler phenyl group may enhance lipophilicity but reduce selectivity .
- Compound B: Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () Key Differences: Ethyl ester instead of carboxamide; 2,5-dimethoxyphenyl vs. 2,3-dimethoxyphenyl. Implications: The 2,5-dimethoxy configuration may alter electronic distribution compared to 2,3-dimethoxy, affecting π-π stacking or charge-transfer interactions.
Thioxo vs. Oxo Groups at Position 2
N-Substituent Modifications
- Compound D: N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () Key Differences: Chloro and trifluoromethyl groups on the N-phenyl vs. fluoro in the target compound. The 4-fluoro substituent in the target compound balances electronegativity and steric bulk, favoring target-specific interactions .
Melting Points and Solubility
- Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Melting point = 182–184°C; soluble in DMSO.
- Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Melting point = 233–235°C; decomposes at 216–220°C.
- Implications : The thioxo group increases thermal stability compared to oxo analogues, likely due to stronger intermolecular interactions. Higher melting points correlate with reduced solubility, necessitating formulation adjustments for bioavailability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing this tetrahydropyrimidine derivative, and how can regioselectivity be ensured?
- Methodological Answer : The compound can be synthesized via multicomponent reactions like the Biginelli condensation, modified to accommodate thioxo and aryl substituents. For example, refluxing substituted aldehydes (e.g., 2,3-dimethoxybenzaldehyde), thiourea, and β-keto esters in acetic acid with NH₄Cl as a catalyst (a Lewis acid) enables cyclocondensation . Regioselectivity is controlled by steric and electronic effects of substituents: the 2-thioxo group forms preferentially due to sulfur’s nucleophilicity, while aryl groups at position 4 are directed by the electron-withdrawing nature of the fluorophenyl moiety .
Q. How can the crystal structure and conformational dynamics of this compound be elucidated?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for determining the flattened boat conformation of the tetrahydropyrimidine ring and the spatial arrangement of substituents. Hydrogen bonding networks (N–H⋯O/S) stabilize the crystal lattice, as observed in analogous compounds . For dynamic studies, variable-temperature NMR or molecular dynamics simulations can assess rotational barriers of methoxy and fluorophenyl groups .
Q. What spectroscopic techniques are optimal for characterizing purity and functional groups?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent integration (e.g., methyl at position 6, fluorophenyl aromatic signals) and confirms stereochemistry.
- FT-IR : Peaks at ~1250 cm⁻¹ (C=S stretch) and ~1680 cm⁻¹ (amide C=O) validate key functional groups.
- LC-MS : High-resolution mass spectrometry confirms molecular weight and detects synthetic byproducts (e.g., incomplete cyclization intermediates) .
Advanced Research Questions
Q. How do steric and electronic effects influence alkylation regioselectivity at the thioxo group?
- Methodological Answer : Alkylation typically occurs at the sulfur atom due to its high nucleophilicity. For example, allyl bromide reacts regioselectively with the thioxo group to form thioethers, as confirmed by XRD analysis of analogous compounds. Steric hindrance from the 6-methyl group and electronic effects from the 4-fluorophenyl moiety further direct alkylation to the sulfur site . Computational studies (DFT) can model transition states to predict reactivity trends under varying conditions.
Q. What strategies resolve contradictions in reported biological activities of structurally similar tetrahydropyrimidines?
- Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. inactive results) may arise from assay conditions or impurity profiles. To address this:
- Purification : Use preparative HPLC to isolate the target compound from byproducts (e.g., oxidation products of the thioxo group).
- Assay Standardization : Compare activities under consistent conditions (e.g., MIC assays with standardized bacterial strains).
- SAR Studies : Systematically modify substituents (e.g., replace 2,3-dimethoxyphenyl with halogenated analogs) to isolate pharmacophoric features .
Q. How can hydrogen bonding networks be exploited to enhance solubility or stability in formulation studies?
- Methodological Answer : The N–H groups in the tetrahydropyrimidine core participate in intermolecular hydrogen bonds (e.g., N–H⋯O with carboxylate counterions). Co-crystallization with coformers (e.g., succinic acid) or PEG-based excipients can disrupt these networks, improving aqueous solubility. Stability studies (TGA/DSC) assess thermal decomposition pathways influenced by these modifications .
Contradictions and Validation
Q. Why do some studies report planar tetrahydropyrimidine rings while others suggest non-planar conformations?
- Resolution : Conformational flexibility depends on substituents and crystallization conditions. XRD data for ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate shows a flattened boat conformation due to steric clashes between the methyl and cyanophenyl groups . In contrast, bulkier substituents (e.g., isobutyl) force non-planar geometries. Molecular modeling (e.g., Gaussian) can predict preferred conformations under varying environments.
Q. How reliable are computational predictions of this compound’s pharmacokinetic properties?
- Validation Approach : Compare in silico ADMET predictions (e.g., SwissADME) with experimental
- Lipophilicity (LogP) : Experimental LogP via shake-flask method vs. computed values.
- Metabolic Stability : Microsomal incubation assays validate CYP450-mediated degradation predicted by software.
- Discrepancies often arise from the fluorophenyl group’s electronegativity, which may not be fully captured in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
